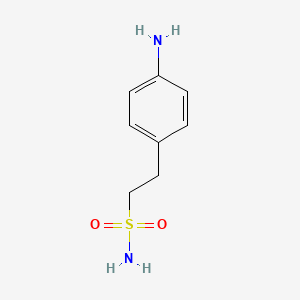

2-(4-Amino-phenyl)-ethanesulfonic acid amide

Description

Properties

Molecular Formula |

C8H12N2O2S |

|---|---|

Molecular Weight |

200.26 g/mol |

IUPAC Name |

2-(4-aminophenyl)ethanesulfonamide |

InChI |

InChI=1S/C8H12N2O2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-4H,5-6,9H2,(H2,10,11,12) |

InChI Key |

JLKZULIGZMBTPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCS(=O)(=O)N)N |

Origin of Product |

United States |

Preparation Methods

General Amidation Procedure Using Carboxylic Acids and Amines

One common approach to prepare amides such as 2-(4-amino-phenyl)-ethanesulfonic acid amide is the direct coupling of the corresponding carboxylic acid (or sulfonic acid derivative) with an amine under heating conditions, often facilitated by coupling agents or catalytic systems.

- Reaction Conditions: Typically, the acid and amine are combined in a solvent such as acetonitrile or toluene. The mixture is heated between 80 °C to 100 °C for 5 to 24 hours, sometimes in sealed tubes to maintain pressure and solvent integrity.

- Catalysts/Additives: Catalysts such as zirconium tetrachloride (ZrCl4) or polymer-supported resins (Amberlyst A-26(OH), Amberlyst 15, Amberlite IRA743) can be employed to increase yield and facilitate purification.

- Purification: After reaction completion, purification can be achieved by simple filtration of the resin, aqueous workup with sodium bicarbonate and hydrochloric acid washes, or column chromatography if necessary.

Example: The amidation of benzoic acids with aniline derivatives has been demonstrated to proceed efficiently under these conditions, yielding moderate to high purity amides without extensive aqueous workup.

Solid Phase Workup and Purification

- After reaction, the mixture is treated with ion-exchange resins to remove excess amines and acidic impurities.

- Drying agents such as magnesium sulfate are added before filtration.

- The filtrate is concentrated under reduced pressure to isolate the amide product.

- In cases where the amide is volatile or the reaction components are less reactive, column chromatography may be necessary for purification.

Amidation via Ester Intermediates Using Sodium Amidoboranes

Reaction of Esters with Sodium Amidoboranes

An alternative, highly efficient method involves the reaction of esters with sodium amidoboranes (NaRNHBH3, where R = H or Me) to form primary and secondary amides.

- Advantages: This method proceeds rapidly at room temperature without catalysts or harsh reagents, often completing in under 5 minutes with near-quantitative yields.

- Mechanism: The reaction involves nucleophilic addition of the amidoborane to the ester carbonyl, followed by proton transfer-induced elimination, driving the reaction irreversibly toward amide formation.

- Scope: This method tolerates a variety of functional groups and works well with aromatic and aliphatic esters.

This approach could be adapted for the preparation of 2-(4-amino-phenyl)-ethanesulfonic acid amide if the corresponding ester of ethanesulfonic acid is available.

Mixed Anhydride Method for Amide Synthesis

Sulfonyl Chloride Activation

The mixed anhydride method involves converting the carboxylic or sulfonic acid into a more reactive mixed anhydride intermediate, which then reacts with the amine to form the amide.

- Procedure: The sulfonic acid is reacted with a sulfonyl chloride (e.g., methane sulfonyl chloride, p-toluenesulfonyl chloride, or p-nitrobenzene sulfonyl chloride) to form a mixed anhydride.

- Reactivity: The electron-withdrawing nature of the sulfonyl chloride increases the electrophilicity of the intermediate, facilitating reaction with sterically hindered or less nucleophilic amines.

- Application: This method is particularly useful when direct amidation is inefficient or when the amine is sensitive.

This approach is applicable for synthesizing 2-(4-amino-phenyl)-ethanesulfonic acid amide by first activating the ethanesulfonic acid moiety and then coupling with 4-aminophenyl ethylamine.

Summary Table of Preparation Methods

Scientific Research Applications

2-(4-Amino-phenyl)-ethanesulfonic acid amide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism by which 2-(4-Amino-phenyl)-ethanesulfonic acid amide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecule. This interaction can lead to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide and Sulfonic Acid Derivatives

Physicochemical Properties

- Solubility: Sulfonamides like 2-(4-amino-phenyl)-ethanesulfonic acid amide generally exhibit moderate water solubility due to their polar sulfonamide group. However, solubility is lower than sulfonic acids (e.g., MES) but higher than non-polar aromatic compounds .

- pKa : The sulfonamide group (SO₂-NH₂) has a pKa of ~10–11, making it less acidic than sulfonic acids (pKa ~1–2). This property influences its behavior in biological systems compared to buffers like MES (pKa ~6.1) .

- Stability : Sulfonamides are typically stable under physiological conditions, whereas Schiff base derivatives (e.g., ethanesulfonic acid Schiff bases in ) may hydrolyze in acidic environments .

Challenges and Limitations

- The target compound’s ethyl spacer may mitigate this issue .

- Toxicity : Some sulfonamides exhibit nephrotoxicity; structural optimization (e.g., introducing hydrophilic groups) may be required for clinical translation .

Biological Activity

2-(4-Amino-phenyl)-ethanesulfonic acid amide, known for its structural features including an aromatic amine and a sulfonamide functional group, has garnered significant interest due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C8H10N2O2S and a molecular weight of approximately 214.28 g/mol. The presence of the amino group at the para position of the phenyl ring enhances its reactivity and biological interactions. Its sulfonamide group contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

Biological Activities

Pharmacological Potential:

Research indicates that 2-(4-Amino-phenyl)-ethanesulfonic acid amide exhibits several notable biological activities:

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Anti-inflammatory Effects: There is evidence supporting its role in modulating inflammatory responses, making it a candidate for treating conditions characterized by excessive inflammation.

- Cardiovascular Benefits: Its interaction with cardiovascular systems has been explored, particularly in relation to natriuretic peptides, which are involved in regulating blood pressure and fluid balance.

Mechanisms of Action:

The biological activity of 2-(4-Amino-phenyl)-ethanesulfonic acid amide can be attributed to its ability to interact with various biological macromolecules. It is hypothesized to influence enzyme activity and receptor binding, particularly through inhibition pathways that involve neutral endopeptidase (NEP), which is crucial in the metabolism of atrial natriuretic peptides (ANP) .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of 2-(4-Amino-phenyl)-ethanesulfonic acid amide against multiple bacterial strains. The results demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

| Streptococcus pneumoniae | 12 |

Case Study 2: Anti-inflammatory Mechanism

In vitro assays have shown that the compound reduces the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a mechanism where 2-(4-Amino-phenyl)-ethanesulfonic acid amide could be beneficial in inflammatory diseases.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 200 | 50 |

| IL-6 | 150 | 30 |

Comparative Analysis with Similar Compounds

The following table compares 2-(4-Amino-phenyl)-ethanesulfonic acid amide with structurally similar compounds regarding their biological activities:

| Compound Name | Molecular Formula | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 2-(4-Amino-phenyl)-ethanesulfonic acid amide | C8H10N2O2S | Yes | Yes |

| 4-Amino-N-methylbenzenemethanesulfonamide | C9H14N2O2S | Moderate | Yes |

| 1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride | C9H14N4O2S | No | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.